NGD-4715 - 476322-70-0

NGD-4715

Catalog Number: EVT-276891
CAS Number: 476322-70-0
Molecular Formula: C19H24BrN3O3
Molecular Weight: 422.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NGD-4715 is a selective, non-peptide antagonist at the melanin concentrating hormone receptor MCH1.
Overview

NGD-4715 is a compound developed as an antagonist for the melanin-concentrating hormone receptor 1 (MCHR1), primarily aimed at addressing obesity. Although research into its therapeutic potential was promising, it has since been discontinued. The compound's development was part of a broader effort to explore the role of G-protein coupled receptors in metabolic regulation and weight management .

Source and Classification

NGD-4715 is classified as a small organic molecule, specifically designed to inhibit the activity of MCHR1. It was synthesized as part of medicinal chemistry research focused on developing new treatments for obesity by modulating neuropeptide signaling pathways related to appetite and energy expenditure .

Synthesis Analysis

Methods and Technical Details

The synthesis of NGD-4715 involves several key steps, primarily based on reductive amination strategies. These methods utilize either aldehyde or lactol intermediates to construct the final product. The process typically begins with hit identification through high-throughput screening, followed by optimization of the lead compound through iterative synthesis and testing .

The technical details of the synthesis include:

  • Initial Hit Identification: Utilizing screening techniques to identify potential MCHR1 antagonists.
  • Reductive Amination: Employing two complementary strategies that involve reacting carbonyl compounds with amines in the presence of reducing agents to form amines .
  • Purification: The crude product is purified using chromatographic techniques to achieve the desired purity level, often exceeding 98%.
Molecular Structure Analysis

Structure and Data

The molecular structure of NGD-4715 is characterized by its specific arrangement of atoms that facilitate its interaction with MCHR1. The compound's chemical formula is C18_{18}H22_{22}N4_{4}O, with a molecular weight of approximately 306.39 g/mol. Its structure includes various functional groups that contribute to its biological activity.

Key structural features include:

  • Aromatic Rings: Contributing to hydrophobic interactions with the receptor.
  • Amine Groups: Essential for binding affinity and specificity towards MCHR1 .
Chemical Reactions Analysis

Reactions and Technical Details

NGD-4715 undergoes various chemical reactions typical for small organic molecules. Notably, oxidation reactions may occur, involving the addition of oxygen or removal of hydrogen from its structure. These reactions can affect the stability and reactivity of the compound in biological systems.

Other potential reactions include:

  • Hydrolysis: Involving the breakdown of chemical bonds in the presence of water.
  • Degradation Pathways: Leading to inactive metabolites which may be relevant in pharmacokinetic studies.
Mechanism of Action

Process and Data

The mechanism of action for NGD-4715 centers on its role as an antagonist at MCHR1. By binding to this receptor, NGD-4715 inhibits the signaling pathways that promote appetite and energy conservation, thereby potentially aiding in weight loss efforts.

The data supporting this mechanism includes:

  • Binding Affinity Studies: Demonstrating how NGD-4715 competes with endogenous ligands for receptor binding.
  • Functional Assays: Assessing changes in downstream signaling events resulting from receptor blockade, such as alterations in cAMP levels or calcium signaling pathways .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

NGD-4715 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

Relevant analyses often include spectroscopic techniques (e.g., NMR, IR) to confirm structural integrity and purity.

Applications

Scientific Uses

While NGD-4715's development has been halted, its scientific applications primarily revolved around research into obesity treatment mechanisms. The compound served as a valuable tool for studying MCHR1's role in appetite regulation and energy balance.

Potential future applications could include:

  • Research Models: As a reference compound in studies investigating G-protein coupled receptor interactions.
  • Pharmacological Studies: Exploring alternative pathways for obesity treatment or metabolic syndrome interventions.
Introduction to the Melanin-Concentrating Hormone (MCH) System as a Therapeutic Target

Neurobiological Role of MCH in Energy Homeostasis and Feeding Behavior

Melanin-concentrating hormone (MCH) is a 19-amino-acid cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta. It projects extensively throughout the central nervous system, integrating homeostatic functions such as feeding, energy balance, sleep-wake regulation, and stress responses [1] [6]. Genetic studies demonstrate that MCH knockout mice exhibit a lean phenotype, reduced appetite, and increased energy expenditure, while MCH overexpression leads to hyperphagia and obesity [1] [9]. These effects are mediated through dense innervation of key brain regions:

  • Nucleus accumbens: Modulates reward-seeking behavior linked to food intake.
  • Locus coeruleus: Regulates norepinephrine production and stress responses [10].
  • Dorsal raphe and reticular formation: Influences sleep architecture, particularly REM sleep [1].

MCH neurons co-release glutamate and neuropeptides like neuropeptide EI (glutamine-isoleucine) and nesfatin, enabling complex modulation of downstream pathways [1] [4]. During negative energy balance, MCH expression increases, promoting food-seeking behavior and metabolic adaptation (e.g., reduced thermogenesis). Conversely, energy surplus suppresses MCH signaling [9].

Table 1: Key Physiological Functions Modulated by the MCH System

FunctionMechanismGenetic Evidence
Appetite RegulationStimulates orexigenic pathways in hypothalamus; enhances reward perceptionMCH-/- mice: Hypophagia, lean phenotype
Energy ExpenditureSuppresses brown adipose tissue thermogenesis; reduces locomotor activityMCH overexpression: Obesity, reduced activity
REM Sleep ModulationPeak neuronal activity during REM sleep; projections to brainstem nucleiFos expression increases post-sleep deprivation
Stress/DepressionElevated MCH in locus coeruleus inhibits norepinephrine; induces depression-like behaviorsChronic stress models show MCH upregulation [10]

Rationale for Targeting MCH Receptor 1 (MCHR1) in Metabolic and Neuropsychiatric Disorders

MCH signals through two G protein-coupled receptors (GPCRs): MCHR1 (expressed in all mammals) and MCHR2 (primates only). MCHR1 couples primarily to inhibitory Gαi/o proteins, reducing cAMP production and neuronal excitability. However, it can also activate Gαq/11-PLC-PKC pathways, increasing intracellular calcium and enabling context-dependent excitatory effects [1] [4]. This functional duality underpins MCHR1’s roles in diverse disorders:

  • Obesity: MCHR1 antagonism reduces caloric intake and adiposity in rodent models by dampening reward pathways and enhancing satiety signals [8] [9].
  • Depression/Anxiety: Chronic stress elevates MCH in the locus coeruleus, inhibiting norepinephrine synthesis via MCHR1. Antagonists like SNAP-94847 reverse this deficit and exhibit antidepressant effects in rats [10].
  • Sleep Disorders: MCH neurons show maximal activity during REM sleep, making MCHR1 a candidate target for sleep fragmentation disorders [1].

Structural studies reveal that MCH adopts a conserved γ-shaped conformation when bound to MCHR1, with its central LGRVY motif forming critical interactions. Specifically:

  • Arg11 penetrates the receptor’s orthosteric pocket, forming a salt bridge with Asp192 (transmembrane helix 3) and hydrogen bonds with Gln196.
  • Tyr13 and Val12 engage in hydrophobic interactions with Phe161, Leu172, and Tyr370 [4].

Table 2: Key Binding Interactions of MCH with MCHR1

MCH ResidueReceptor Interaction SiteInteraction TypeFunctional Consequence
Arg11Asp192 (TM3), Gln196 (TM3)Salt bridge, H-bondReceptor activation; mutation abolishes signaling
Tyr13Phe161 (TM2), Tyr370 (TM7)Hydrophobic, cation-πStabilizes ligand-receptor complex
Met8Tyr362 (TM7), Ile366 (TM7)Van der WaalsModulates conformational flexibility
Cys7-Cys16Disulfide bondStructural constraintEnforces hairpin loop conformation

Historical Context of MCHR1 Antagonist Development in Obesity Pharmacotherapy

The early 2000s saw intense interest in MCHR1 antagonists for obesity, driven by genetic evidence: MCHR1-/- mice resisted diet-induced obesity and showed hypersensitivity to leptin [3] [8]. However, drug development faced significant hurdles:

  • Cardiovascular Toxicity: Early antagonists (e.g., SNAP-7941) exhibited off-target binding to the hERG potassium channel, prolonging QT intervals [3] [8].
  • Chemotype Limitations: Scaffolds like quinoline, benzimidazole, and piperazine derivatives struggled to balance MCHR1 potency, brain penetration, and hERG selectivity. Chemometric analysis revealed structural similarities between MCHR1 and hERG binding pockets [3].

NGD-4715, developed by Neurogen, emerged as a selective, orally active MCHR1 antagonist with a piperazine-benzylpyridine core (chemical formula: C19H24BrN3O3; CAS: 476322-70-0). Key attributes included:

  • High binding affinity for human MCHR1 (IC50 < 50 nM).
  • Anorectic effects in rodent models, reducing body weight without cardiovascular liabilities in Phase I trials [2] [5] [7].

Despite promising Phase I results (2007), Neurogen’s acquisition by Ligand Pharmaceuticals in 2009 halted NGD-4715’s development. No further clinical advancement occurred, reflecting industry-wide challenges in obesity pharmacotherapy [2] [5].

Table 3: Evolution of MCHR1 Antagonist Chemotypes

ChemotypeRepresentative CompoundPotency (MCHR1 IC50)Key LimitationsStatus
QuinolineT-2262961.8 nMhERG inhibition (IC50 = 120 nM)Preclinical
BenzimidazoleGW8034303.2 nMPoor oral bioavailabilityPreclinical
PiperazineNGD-4715<50 nMProgram discontinued post-Phase IPhase I (2007) [2] [7]
DiarylketoximeATC01750.4 nMAnxiety efficacy in primates; not pursuedPreclinical [6]

Concluding Remarks

NGD-4715 exemplifies both the promise and challenges of targeting MCHR1. While structural biology advances now enable rational design of selective antagonists [4], the clinical path remains complex. Future efforts may explore biased agonism or dual-target ligands (e.g., MCHR1/histamine H3 receptor) to enhance efficacy in metabolic and neuropsychiatric disorders.

Properties

CAS Number

476322-70-0

Product Name

NGD-4715

IUPAC Name

1-(5-bromo-6-methoxypyridin-2-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine

Molecular Formula

C19H24BrN3O3

Molecular Weight

422.3 g/mol

InChI

InChI=1S/C19H24BrN3O3/c1-24-16-6-4-14(12-17(16)25-2)13-22-8-10-23(11-9-22)18-7-5-15(20)19(21-18)26-3/h4-7,12H,8-11,13H2,1-3H3

InChI Key

VAKYVNYLCIABRV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC(=C(C=C3)Br)OC)OC

Solubility

Soluble in DMSO

Synonyms

NGD-4715

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC(=C(C=C3)Br)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.